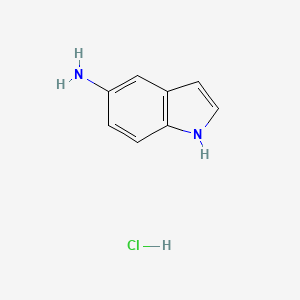![molecular formula C15H15F4N5OS B2843047 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-29-3](/img/structure/B2843047.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 1,3,4-thiadiazole ring with a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with ethylene diamine under appropriate conditions to form the piperazine ring.
Synthesis of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is synthesized by reacting thiosemicarbazide with trifluoroacetic acid, followed by cyclization.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiadiazole ring. This is typically done using acylation reactions where the piperazine derivative is reacted with an acyl chloride or anhydride of the thiadiazole compound in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxy derivatives of the fluorophenyl group.
Substitution: Substituted derivatives at the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits properties that make it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity as antidepressants, antipsychotics, and anxiolytics due to their interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require precise molecular configurations.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets. It primarily acts on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This modulation can lead to changes in neurotransmitter levels in the brain, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide: Another derivative that shares the thiadiazole moiety.
Uniqueness
What sets 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its combined structural features, which confer unique pharmacological properties. The presence of both the piperazine and thiadiazole rings, along with the fluorophenyl and trifluoromethyl groups, enhances its ability to interact with multiple biological targets, making it a versatile compound in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5OS/c16-10-1-3-11(4-2-10)24-7-5-23(6-8-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-4H,5-9H2,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZJITJNMQDYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
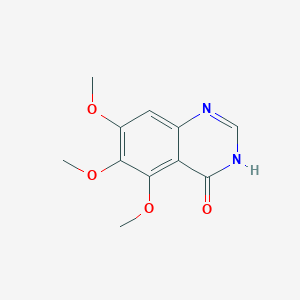
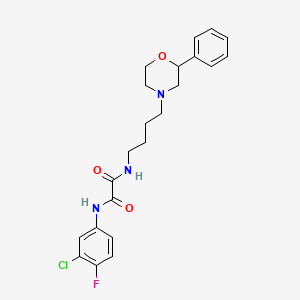
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
![3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2842972.png)
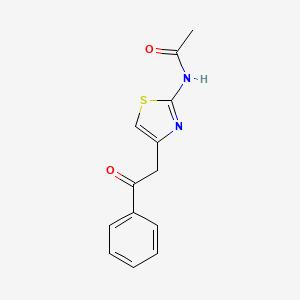
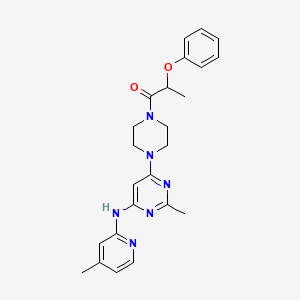
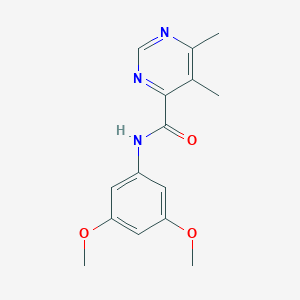
![5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2842978.png)
![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)
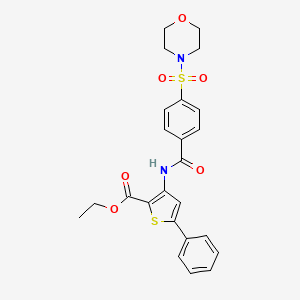

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
